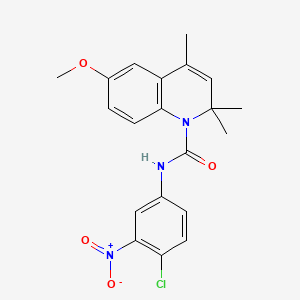
3,4-dichloro-N-(4-isopropylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(4-isopropylphenyl)benzamide, also known as DCF, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. The purpose of
作用机制
The mechanism of action of 3,4-dichloro-N-(4-isopropylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. 3,4-dichloro-N-(4-isopropylphenyl)benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
3,4-dichloro-N-(4-isopropylphenyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in memory and cognitive function. 3,4-dichloro-N-(4-isopropylphenyl)benzamide has also been found to modulate the release of dopamine, which can affect mood and movement.
实验室实验的优点和局限性
3,4-dichloro-N-(4-isopropylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a variety of biochemical and physiological effects. However, there are also limitations to its use. 3,4-dichloro-N-(4-isopropylphenyl)benzamide can be toxic at high concentrations, and it may not be suitable for use in certain experiments or with certain cell types.
未来方向
There are several future directions for research on 3,4-dichloro-N-(4-isopropylphenyl)benzamide. One area of interest is the development of new compounds that are based on the structure of 3,4-dichloro-N-(4-isopropylphenyl)benzamide. These compounds may have improved biochemical and physiological effects, as well as reduced toxicity. Another area of interest is the use of 3,4-dichloro-N-(4-isopropylphenyl)benzamide in studies of drug metabolism and toxicity. Finally, there is a need for further research on the mechanisms of action of 3,4-dichloro-N-(4-isopropylphenyl)benzamide, including its effects on neurotransmitter release and enzyme activity.
Conclusion:
In conclusion, 3,4-dichloro-N-(4-isopropylphenyl)benzamide is a chemical compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter release. While there are advantages and limitations to its use, 3,4-dichloro-N-(4-isopropylphenyl)benzamide has several potential future directions for research, including the development of new compounds and the study of drug metabolism and toxicity.
合成方法
The synthesis of 3,4-dichloro-N-(4-isopropylphenyl)benzamide involves the reaction of 3,4-dichloroaniline with isopropylphenylcarbamate in the presence of a catalyst. This reaction results in the formation of 3,4-dichloro-N-(4-isopropylphenyl)benzamide, which can be purified through recrystallization or other methods.
科学研究应用
3,4-dichloro-N-(4-isopropylphenyl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various compounds. It has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter release. 3,4-dichloro-N-(4-isopropylphenyl)benzamide has also been used in studies of cancer and other diseases, as well as in studies of drug metabolism and toxicity.
属性
IUPAC Name |
3,4-dichloro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)11-3-6-13(7-4-11)19-16(20)12-5-8-14(17)15(18)9-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFMCDKAKPRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[4-(propan-2-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4891241.png)



![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)



![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)